molecular formula C23H26N2O6 B3660374 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3,5-dimethoxybenzoyl)piperidine-4-carboxamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3,5-dimethoxybenzoyl)piperidine-4-carboxamide

Cat. No.: B3660374
M. Wt: 426.5 g/mol
InChI Key: RTJXZOKGGUKPND-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3,5-dimethoxybenzoyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. This compound is characterized by the presence of a benzodioxin ring, a dimethoxybenzoyl group, and a piperidine carboxamide moiety. Compounds of this nature are often studied for their potential biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3,5-dimethoxybenzoyl)piperidine-4-carboxamide typically involves multiple steps, including the formation of the benzodioxin ring, the introduction of the dimethoxybenzoyl group, and the coupling with piperidine-4-carboxamide. Common reagents used in these reactions include:

    Benzodioxin formation: This step may involve the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Dimethoxybenzoyl introduction: This step can be achieved through Friedel-Crafts acylation using 3,5-dimethoxybenzoyl chloride and a Lewis acid catalyst.

    Coupling with piperidine-4-carboxamide: This step often involves amide bond formation using coupling reagents such as EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3,5-dimethoxybenzoyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxin ring and methoxy groups can be susceptible to oxidation under strong oxidizing conditions.

    Reduction: The carbonyl group in the dimethoxybenzoyl moiety can be reduced to an alcohol using reducing agents like LiAlH4.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: KMnO4, H2O2, or other strong oxidizing agents.

    Reduction: LiAlH4, NaBH4, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation could lead to the formation of quinones, while reduction could yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound for studying receptor interactions or enzyme inhibition.

    Medicine: As a lead compound for drug development targeting specific biological pathways.

    Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3,5-dimethoxybenzoyl)piperidine-4-carboxamide would depend on its specific biological target. Potential mechanisms could include:

    Receptor binding: Interaction with specific receptors leading to modulation of signaling pathways.

    Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.

    Pathway modulation: Affecting cellular pathways involved in processes such as inflammation, apoptosis, or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzoylpiperidine-4-carboxamide: Similar structure but lacks the dimethoxy groups.

    N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3,4-dimethoxybenzoyl)piperidine-4-carboxamide: Similar structure with different substitution pattern on the benzoyl group.

    N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3,5-dimethoxybenzoyl)piperidine-4-carboxylate: Ester derivative with similar core structure.

Uniqueness

The presence of the 3,5-dimethoxybenzoyl group in N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3,5-dimethoxybenzoyl)piperidine-4-carboxamide may confer unique properties such as increased lipophilicity, altered binding affinity to biological targets, or different reactivity compared to similar compounds.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3,5-dimethoxybenzoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O6/c1-28-18-11-16(12-19(14-18)29-2)23(27)25-7-5-15(6-8-25)22(26)24-17-3-4-20-21(13-17)31-10-9-30-20/h3-4,11-15H,5-10H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTJXZOKGGUKPND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N2CCC(CC2)C(=O)NC3=CC4=C(C=C3)OCCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3,5-dimethoxybenzoyl)piperidine-4-carboxamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3,5-dimethoxybenzoyl)piperidine-4-carboxamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3,5-dimethoxybenzoyl)piperidine-4-carboxamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3,5-dimethoxybenzoyl)piperidine-4-carboxamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3,5-dimethoxybenzoyl)piperidine-4-carboxamide
Reactant of Route 6
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3,5-dimethoxybenzoyl)piperidine-4-carboxamide

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